molecular formula C16H14N2OS B5849731 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole

Cat. No. B5849731
M. Wt: 282.4 g/mol
InChI Key: UKKMSDNUYOWQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug candidate. This compound belongs to the oxadiazole family, which has been extensively studied for their diverse biological activities. The synthesis of this compound, its mechanism of action, and its biochemical and physiological effects have been investigated for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of specific enzymes and proteins involved in the disease process.
Biochemical and Physiological Effects
Studies have shown that 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole has significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole in lab experiments include its potential use as a drug candidate and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on this compound include the investigation of its potential use in combination therapy, the development of more efficient synthesis methods, and the identification of its specific targets and pathways in the disease process.
Conclusion
In conclusion, 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole is a promising compound that has shown significant potential in the treatment of various diseases. Its diverse biological activities, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to fully understand its potential use as a drug candidate.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-methylbenzohydrazide with phenylthioacetic acid in the presence of polyphosphoric acid. This reaction yields the intermediate product, which is further reacted with acetic anhydride and phosphorus pentoxide to produce the final product.

Scientific Research Applications

The biological activities of 3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.

properties

IUPAC Name

3-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-6-5-7-13(10-12)16-17-15(19-18-16)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKMSDNUYOWQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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